molecular formula C20H33NO2S B14642925 S-Pyridin-2-yl 15-hydroxypentadecanethioate CAS No. 53379-06-9

S-Pyridin-2-yl 15-hydroxypentadecanethioate

Cat. No.: B14642925
CAS No.: 53379-06-9
M. Wt: 351.5 g/mol
InChI Key: FHZZHCPETVNEHM-UHFFFAOYSA-N
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Description

S-Pyridin-2-yl 15-hydroxypentadecanethioate: is a chemical compound that features a pyridine ring attached to a long aliphatic chain with a hydroxyl group and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Pyridin-2-yl 15-hydroxypentadecanethioate typically involves the reaction of pyridine-2-thiol with 15-hydroxypentadecanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions: S-Pyridin-2-yl 15-hydroxypentadecanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Esters, ethers.

Scientific Research Applications

S-Pyridin-2-yl 15-hydroxypentadecanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Pyridin-2-yl 15-hydroxypentadecanethioate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thioester group can form covalent bonds with nucleophilic amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: S-Pyridin-2-yl 15-hydroxypentadecanethioate is unique due to its combination of a pyridine ring, a long aliphatic chain, and a thioester group. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds .

Properties

CAS No.

53379-06-9

Molecular Formula

C20H33NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

S-pyridin-2-yl 15-hydroxypentadecanethioate

InChI

InChI=1S/C20H33NO2S/c22-18-14-10-8-6-4-2-1-3-5-7-9-11-16-20(23)24-19-15-12-13-17-21-19/h12-13,15,17,22H,1-11,14,16,18H2

InChI Key

FHZZHCPETVNEHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCCCO

Origin of Product

United States

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